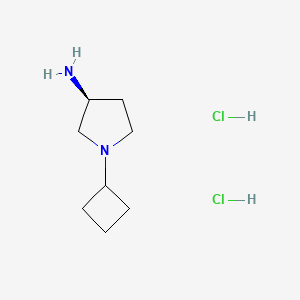
(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride” is a complex organic compound. It contains a cyclobutyl group, a pyrrolidine ring, and an amine group, and it’s a salt form with two hydrochloride ions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, amines can react with nitrites in the Griess test, which is used to detect the presence of nitrites .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques . These might include measurements of its solubility, melting point, boiling point, and spectral properties.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitutions and Cyclization Reactions
Inter and Intramolecular Nucleophilic Substitutions of Activated Phenylselanyl Groups : This study focuses on nucleophilic substitutions and cyclization reactions involving unsaturated and functionalized phenylselenides. Such chemical processes are foundational in organic synthesis, potentially relevant to the applications of (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride in creating complex organic molecules (Paulmier, 2001).
Synthesis and Structural Properties of Novel Compounds
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES : This research outlines the synthesis and analysis of novel organic compounds, highlighting the importance of structural and spectroscopic analysis in the development of new chemicals, which could include studies on compounds like (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride (Issac & Tierney, 1996).
Advanced Oxidation Processes for Degradation
Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes : This review discusses the degradation of nitrogen-containing compounds, such as amines, which is relevant for understanding the environmental and safety aspects of handling compounds like (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride (Bhat & Gogate, 2021).
Applications in Analytical and Biomedical Sciences
Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences : This study reviews the ninhydrin reaction, an analytical technique that could be applicable for studying amino derivatives like (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride in various scientific fields (Friedman, 2004).
Versatile Applications of Cyclodextrins
Exploring versatile applications of cyclodextrins an overview
: Cyclodextrins have a wide range of applications in pharmaceuticals, food, and other industries due to their ability to form host-guest complexes. This could be relevant for enhancing the solubility or stability of specific compounds, potentially including (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride (Sharma & Baldi, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWLLUGSOXMYQP-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CC[C@@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

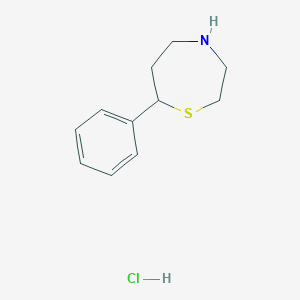


![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
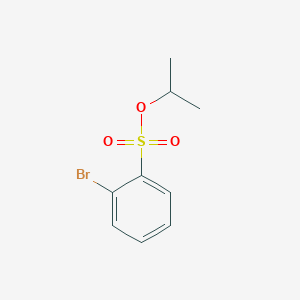

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
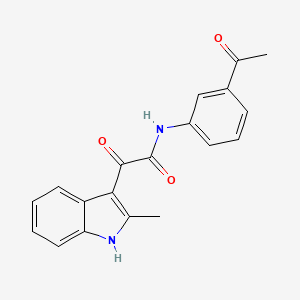
![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)
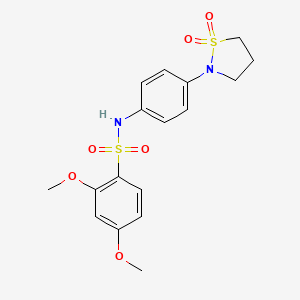
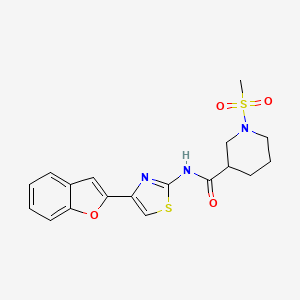
![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)